molecular formula C11H17NO B3208941 1-(2-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 105598-03-6

1-(2-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B3208941
CAS No.: 105598-03-6
M. Wt: 179.26 g/mol
InChI Key: RHTDWQDMLUWPQU-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenethylamine (B48288) and Related Amine Chemical Space

Substituted phenethylamines are a large and diverse class of compounds that have been extensively studied due to their varied biological activities. nih.govresearchgate.netacs.orgnih.govovid.com These molecules share a common structural framework of a phenyl ring attached to an aminoethyl group. Modifications to the phenyl ring, the ethyl chain, or the amino group can lead to a wide array of compounds with distinct properties.

1-(2-Methoxyphenyl)-2-methylpropan-1-amine can be considered a structural analog of phenethylamine, with key modifications that place it in a specific region of the chemical space. The presence of the 2-methoxy group on the phenyl ring and the isopropyl group attached to the benzylic carbon distinguishes it from simpler phenethylamines. These features can influence the compound's conformation, lipophilicity, and potential interactions with biological targets.

The table below illustrates the structural relationship of this compound to the parent phenethylamine structure and other related amines.

Compound NamePhenyl Ring SubstitutionAlkyl ChainAmine Type
PhenethylamineUnsubstitutedEthylPrimary
AmphetamineUnsubstitutedPropyl (methyl at α-carbon)Primary
This compound 2-MethoxyIsopropyl at benzylic carbonPrimary
Methoxphenidine2-MethoxyN-ethylpyrrolidine at benzylic carbonTertiary

Historical Perspectives on its Synthesis and Initial Investigations

Specific historical accounts detailing the first synthesis and initial investigations of this compound are not extensively documented in readily available literature. However, the synthesis of related compounds provides a likely historical context. The development of synthetic routes to substituted phenethylamines and benzylamines has been a long-standing area of interest in organic chemistry.

It is plausible that this compound was first synthesized as part of broader research programs exploring the structure-activity relationships of phenethylamine analogs. The necessary synthetic transformations, such as the reaction of a Grignard reagent with an appropriate benzaldehyde (B42025) derivative followed by conversion of the resulting alcohol to an amine, were well-established in the mid-20th century. Initial investigations would have likely focused on its basic chemical characterization, including determination of its physical properties and spectral data.

Significance of the 2-Methoxyphenyl Moiety in Organic Synthesis and Molecular Design

The 2-methoxyphenyl group, also known as a guaiacyl group when part of a larger structure, is a common motif in organic synthesis and medicinal chemistry. researchgate.netgoogle.comresearchgate.netatlantis-press.com Its presence can significantly influence a molecule's properties in several ways:

Steric Hindrance: The methoxy (B1213986) group at the ortho position can introduce steric bulk, which can influence the molecule's preferred conformation and its ability to interact with other molecules.

Electronic Effects: The methoxy group is an electron-donating group through resonance and can influence the electron density of the aromatic ring. This can affect the reactivity of the ring in electrophilic aromatic substitution reactions.

Chelation: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor or a ligand for metal ions, potentially influencing the molecule's solubility and interactions with biological macromolecules.

Metabolic Stability: The presence of a methoxy group can influence the metabolic fate of a compound in a biological system.

In the context of molecular design, the 2-methoxyphenyl moiety is often incorporated to explore how these steric and electronic effects modulate the activity of a parent compound.

Overview of Research Trajectories for Amines with Branched Alkyl Chains

Amines with branched alkyl chains are prevalent in a wide range of organic compounds, from pharmaceuticals to agrochemicals. rsc.orgontosight.airesearchgate.net The branching in the alkyl chain can have a profound impact on the molecule's physical and biological properties.

Research in this area has generally followed several key trajectories:

Synthetic Methodology: A significant amount of research has been dedicated to developing new and efficient methods for the synthesis of α-branched amines. rsc.orgresearchgate.netnih.gov This includes the use of organometallic reagents, catalytic methods, and enzymatic transformations. google.com

Conformational Analysis: The branched alkyl chain can restrict the rotation around single bonds, leading to more defined molecular conformations. Understanding these conformational preferences is crucial for designing molecules with specific biological activities.

Physicochemical Properties: Branching can affect a molecule's lipophilicity, solubility, and crystal packing. For instance, increased branching can lead to lower melting points and altered solubility profiles. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the introduction of branched alkyl chains is a common strategy to probe the binding pocket of a biological target. The size and shape of the branched group can be systematically varied to optimize binding affinity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-8,11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTDWQDMLUWPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252171
Record name 2-Methoxy-α-(1-methylethyl)benzenemethanamine
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Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105598-03-6
Record name 2-Methoxy-α-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105598-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-α-(1-methylethyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Methoxyphenyl 2 Methylpropan 1 Amine and Its Stereoisomers

Reductive Amination Strategies for Carbon-Nitrogen Bond Formation

Reductive amination is a highly effective and widely utilized method for synthesizing amines from carbonyl compounds. mdma.ch This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine. chemicalbook.com This one-pot procedure is efficient for the preparation of 1-(2-Methoxyphenyl)-2-methylpropan-1-amine.

The choice of reducing agent is critical for the success of a reductive amination, as it must selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. chemicalbook.com Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) and Sodium Cyanoborohydride (NaBH₃CN) are two commonly employed reagents for this transformation, each with distinct properties.

Sodium Triacetoxyborohydride is a mild and selective reducing agent that has gained popularity due to its efficacy and improved safety profile compared to cyanoborohydride reagents. chemicalbook.com It is particularly effective for the reductive amination of aldehydes and ketones. researchgate.net Its steric bulk can also contribute to higher diastereoselectivity in certain reactions. researchgate.net A key advantage of STAB is its non-toxic nature, avoiding the potential liberation of hydrogen cyanide gas. chemicalbook.com

Sodium Cyanoborohydride is another classic and effective reagent for reductive aminations. organic-chemistry.org Its utility stems from the fact that it reduces iminium ions much faster than it reduces aldehydes or ketones, which allows for a convenient one-pot procedure. organic-chemistry.org However, a significant drawback is its toxicity and the risk of generating highly toxic hydrogen cyanide gas upon contact with strong acids. organic-chemistry.org

A comparison of these two primary reagents is summarized in the table below.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Selectivity High selectivity for imines over carbonyls. chemicalbook.comHigh selectivity for iminium ions over carbonyls. organic-chemistry.org
Reactivity Mild reducing agent.More reactive than STAB under certain conditions.
Safety Profile Considered safer; does not produce toxic cyanide byproducts. chemicalbook.comToxic; can release HCN gas in acidic conditions. organic-chemistry.org
Optimal Solvents Aprotic solvents (DCE, DCM, THF). commonorganicchemistry.comProtic solvents (e.g., Methanol). commonorganicchemistry.com
Water Sensitivity Sensitive to water. chemicalbook.comcommonorganicchemistry.comNot sensitive to water. commonorganicchemistry.com
pH Requirement Generally does not require strict pH control.Often performed under mildly acidic conditions (pH ~6) to promote imine formation without degrading the reagent.

The synthesis of this compound via reductive amination is achieved through the condensation of a specific carbonyl precursor and an amine starting material.

Carbonyl Precursor: The required carbonyl compound is 2-methoxybenzaldehyde (B41997) . The aldehyde group provides the electrophilic carbon that reacts with the amine, and the 2-methoxyphenyl group constitutes the aromatic portion of the final product.

Amine Starting Material: The amine used is 2-methylpropan-1-amine (also known as isobutylamine). This primary amine provides the nitrogen atom and the isobutyl group of the target molecule.

The reaction proceeds with the nucleophilic nitrogen of 2-methylpropan-1-amine attacking the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form the corresponding imine intermediate, which is then reduced by the hydride reagent.

The selection of an appropriate solvent system and careful temperature control are crucial for optimizing the yield and purity of the final product.

Solvent Systems: The choice of solvent is heavily dependent on the selected reducing agent. commonorganicchemistry.com When using Sodium Triacetoxyborohydride (STAB), which is water-sensitive, aprotic solvents are required. chemicalbook.com Dichloroethane (DCE), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used for this purpose. commonorganicchemistry.com In contrast, reactions employing the more water-stable Sodium Cyanoborohydride are typically conducted in protic solvents like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). commonorganicchemistry.com

Temperature Control: Reductive amination reactions are often performed at ambient or slightly reduced temperatures (e.g., 0 °C to room temperature). Temperature control is essential to manage the reaction rate, prevent the formation of byproducts from competing reactions, and ensure the stability of the reagents and intermediates. Exothermic reactions may require initial cooling to maintain control over the process.

Enantioselective Synthesis and Chiral Resolution Techniques

The carbon atom attached to the nitrogen and the 2-methoxyphenyl group (C-1) in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in high purity, which is often crucial in various applications. nih.gov

Asymmetric catalysis is a powerful strategy for the direct synthesis of chiral amines. rsc.org This approach utilizes a small amount of a chiral catalyst to stereoselectively produce one enantiomer of the product. The most direct catalytic asymmetric route to α-chiral amines is the hydrogenation of prochiral imines. nih.gov This involves using a transition-metal complex, such as those based on iridium, rhodium, or ruthenium, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the imine double bond, leading to the preferential formation of one enantiomer.

Biocatalytic methods have also emerged as a potent tool for asymmetric amine synthesis. rochester.edu Enzymes such as amine dehydrogenases (AmDHs) can catalyze the reductive amination of a ketone or aldehyde with high enantioselectivity, offering a green and efficient alternative to metal-based catalysts. frontiersin.org

The use of chiral auxiliaries is a well-established method for controlling stereochemistry during a synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed.

A prominent strategy for the asymmetric synthesis of chiral primary amines involves the use of chiral sulfinamides, such as tert-butanesulfinamide. The synthesis pathway typically involves:

Condensation of the aldehyde (2-methoxybenzaldehyde) with a chiral sulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective addition of an organometallic reagent (e.g., isobutylmagnesium bromide) to the imine. The chiral sulfinyl group directs the nucleophilic attack to one of the two faces of the C=N double bond.

Mild acidic hydrolysis to cleave the auxiliary, yielding the enantiomerically enriched primary amine.

While the prompt mentions tridentate aminophenol ligands, these are typically employed as chiral ligands in metal-catalyzed asymmetric reactions (as described in section 2.2.1) rather than as chiral auxiliaries that are incorporated into the substrate and later removed. In such a catalytic context, a metal center coordinated by a chiral tridentate aminophenol ligand could catalyze the asymmetric addition of a nucleophile to the imine derived from 2-methoxybenzaldehyde and 2-methylpropan-1-amine, thereby establishing the chiral center at C-1.

Synthesis StrategyDescriptionKey Components
Asymmetric Hydrogenation A prochiral imine is reduced using H₂ gas and a chiral catalyst. nih.govTransition metal (Ir, Rh, Ru) + Chiral Ligand
Biocatalysis An enzyme catalyzes the asymmetric reductive amination. rochester.eduAmine Dehydrogenase (AmDH) or Transaminase
Chiral Auxiliary A chiral molecule is temporarily attached to guide the reaction stereochemistry. wikipedia.orgresearchgate.nettert-Butanesulfinamide, Evans Oxazolidinones, Pseudoephedrine wikipedia.orgnih.govtcichemicals.com

Diastereomeric Resolution Methods (e.g., Tartrate Salts)

Classical resolution via the formation of diastereomeric salts remains a widely employed and effective method for separating enantiomers of amines. wikipedia.org This technique leverages the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. pbworks.com

For amines like this compound, chiral acids such as tartaric acid and its derivatives are common resolving agents. libretexts.orglibretexts.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Due to differences in their crystal lattice energies, one diastereomeric salt will preferentially crystallize out of the solution. pbworks.com After separation of the crystals, the desired enantiomer of the amine can be recovered by treating the salt with a base to neutralize the acid. libretexts.org

The choice of resolving agent and solvent system is crucial for a successful resolution and is often determined empirically. wikipedia.org Factors influencing the efficiency of the resolution include the degree of difference in solubility between the diastereomeric salts and the rate of crystallization. pbworks.com

Resolving Agent ClassSpecific ExamplesPrinciple of Separation
Chiral Carboxylic Acids(+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acidFormation of diastereomeric salts with differing solubilities. libretexts.orglibretexts.org
Chiral Sulfonic Acids(+)-Camphor-10-sulfonic acidFormation of diastereomeric salts, often with good crystallinity.
Chiral Amines (for resolving acidic compounds)Brucine, Strychnine, 1-PhenylethanamineFormation of diastereomeric salts with chiral acids. libretexts.org

Enantiomeric Excess Determination and Control

Accurately determining the enantiomeric excess (ee) is essential to validate the success of a chiral separation or an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and powerful technique for this purpose. nih.gov Chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins, can effectively separate enantiomers, allowing for their quantification. nih.govhplc.eu The choice of the chiral column and the mobile phase composition are critical parameters that need to be optimized for a given pair of enantiomers. sigmaaldrich.comphenomenex.com

Another method for determining enantiomeric excess involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be analyzed by standard chromatographic or spectroscopic techniques like NMR.

Control of enantiomeric excess during synthesis is achieved through various asymmetric synthesis strategies. For amines, this can involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. In the context of resolution via diastereomeric salt formation, control over the ee is managed by careful optimization of crystallization conditions, such as solvent, temperature, and cooling rate, to maximize the precipitation of the desired diastereomer while keeping the other in solution. pbworks.com

Analytical TechniquePrincipleKey Considerations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. nih.govColumn selection, mobile phase composition, detection method. sigmaaldrich.comphenomenex.com
Chiral SFCSimilar to HPLC but uses supercritical fluid as the mobile phase, often providing faster separations.Modifier and additive selection.
NMR Spectroscopy with Chiral Shift ReagentsFormation of transient diastereomeric complexes that have different NMR chemical shifts.Choice of shift reagent, concentration.
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized light by chiral molecules. nih.govRequires chromophore near the stereocenter.

Alternative Synthetic Routes and Cascade Reactions

Beyond classical resolution, modern organic synthesis offers a variety of alternative and more efficient routes to chiral amines.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgyoutube.com This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group. mdpi.com In the synthesis of phenethylamine (B48288) derivatives, a ketone can react with formaldehyde (B43269) and an amine to produce a β-amino ketone, known as a Mannich base. wikipedia.org

Asymmetric versions of the Mannich reaction, using chiral catalysts or auxiliaries, can provide enantiomerically enriched β-amino carbonyl compounds, which can then be further transformed into the desired phenethylamine derivatives. wikipedia.org The nitro-Mannich (aza-Henry) reaction, for instance, reacts a nitroalkane with an imine to form a β-nitroamine, a versatile intermediate for synthesizing chiral amines. nih.gov

The synthesis of complex molecules like this compound can be approached by the stepwise and controlled modification of simpler starting materials. Sequential C-H functionalization strategies have emerged as powerful methods for building molecular complexity. rsc.org This can involve the directed ortho-metalation of the methoxyphenyl ring followed by reaction with an electrophile to build the side chain.

Alternatively, functionalization can begin on the aliphatic portion. For instance, α-functionalization of primary amines can be achieved through the in situ generation of reactive ketimine intermediates, followed by the addition of nucleophiles. rsc.org This allows for the construction of quaternary carbon centers adjacent to the nitrogen atom.

The development of chemo- and regioselective reactions is crucial for the synthesis of analogs of this compound, which are valuable for structure-activity relationship (SAR) studies. nih.govresearchgate.net For example, catalytic systems that enable the direct hydroarylation of vinyl amines with aryl halides can deliver a broad range of arylethylamine products with complete regiocontrol. nih.gov

Furthermore, transformations that selectively target one functional group in the presence of others are highly desirable. For instance, selective reactions at the aromatic ring, such as electrophilic aromatic substitution or cross-coupling reactions, can be employed to introduce various substituents without affecting the aliphatic amine portion of the molecule, provided appropriate protecting groups are used. mdpi.com

Scalable Synthesis and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key process chemistry considerations include:

Route Selection: The chosen synthetic route should be robust, high-yielding, and use readily available, inexpensive starting materials.

Reagent and Solvent Selection: The use of hazardous or toxic reagents and solvents should be minimized or replaced with greener alternatives. Solvent recycling should also be considered.

Process Safety: A thorough understanding of the reaction thermodynamics, including the heat of reaction, is necessary to prevent thermal runaways. researchgate.net Potential hazards associated with each step must be identified and mitigated.

Crystallization and Isolation: The crystallization process for the final product or intermediates, including diastereomeric salts, must be well-controlled to ensure high purity and yield. Factors such as supersaturation, cooling profile, and agitation are critical.

Purification: The purification methods should be scalable and efficient. Chromatography is often avoided at large scales in favor of crystallization or distillation where possible.

Waste Management: The environmental impact of the process must be considered, and a strategy for waste minimization and disposal should be developed.

The development of a scalable process often involves a multidisciplinary team of chemists and chemical engineers to address these challenges.

Large-Scale Production Methodologies

The industrial-scale synthesis of this compound often relies on robust and scalable chemical transformations. A common strategy involves the reductive amination of a corresponding ketone precursor, 1-(2-methoxyphenyl)-2-methylpropan-1-one. This approach is favored for its efficiency and the availability of starting materials.

Reductive Amination: This is a cornerstone of amine synthesis. The process typically involves the reaction of a ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. For large-scale operations, catalytic hydrogenation is often preferred due to its high atom economy and reduced waste generation compared to stoichiometric reducing agents.

Key parameters for the successful scale-up of this process include catalyst selection, reaction temperature, pressure, and solvent choice. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed. The use of chiral auxiliaries during the reductive amination process can introduce stereoselectivity, leading to the formation of a specific enantiomer. For instance, a chiral amine can be used to form a diastereomeric intermediate, which upon reduction and subsequent removal of the auxiliary, yields the desired chiral amine.

A patent for a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, describes a process where p-methoxyphenylacetone is reacted with (R)-α-methylphenethylamine as a chiral auxiliary, followed by hydrogenation over a Pt/C catalyst. google.com This approach results in high diastereomeric excess. A similar strategy could be adapted for the synthesis of this compound.

ParameterTypical Range/ValueNotes
Starting Material 1-(2-methoxyphenyl)-2-methylpropan-1-onePrecursor ketone
Amine Source Ammonia, Ammonium AcetateProvides the amine functionality
Reducing Agent H₂ gas with catalyst (e.g., Pd/C, Pt/C)Catalytic hydrogenation for scalability
Chiral Auxiliary e.g., (R)-α-methylphenethylamineTo induce stereoselectivity
Solvent Methanol, EthanolCommon solvents for hydrogenation
Temperature 25 - 80 °COptimized for reaction rate and selectivity
Pressure 1 - 50 bar (for hydrogenation)Higher pressure can increase reaction rate
Yield >80% (typical for similar processes)Process optimization is key to high yields
Diastereomeric Ratio >99:1 (achievable with suitable auxiliary)Crucial for obtaining high enantiomeric purity

Table 1: Generalized Parameters for Large-Scale Reductive Amination

Continuous Flow Reactor Applications in Amine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. sigmaaldrich.comresearchgate.net These benefits are particularly relevant for the synthesis of amines, where reactions can be exothermic and require precise control.

In the context of this compound synthesis, a continuous flow setup could involve pumping a solution of the ketone precursor and the amine source through a heated reactor packed with a solid-supported catalyst. The product stream would then be collected continuously. This approach allows for precise control over reaction parameters such as residence time, temperature, and pressure, leading to optimized yields and purities. orgsyn.orggoogle.com

A two-step, one-pot reductive amination of furanic aldehydes has been successfully demonstrated in a flow reactor using a CuAlOx catalyst. mdpi.com This process highlights the potential for using non-precious metal catalysts in continuous flow systems for amine synthesis.

ParameterTypical Range/ValueNotes
Reactor Type Packed-bed reactor, MicroreactorChoice depends on scale and reaction type
Catalyst Immobilized catalyst (e.g., Pd/C on a solid support)Allows for easy separation and reuse
Flow Rate 0.1 - 10 mL/min (lab scale)Determines the residence time
Residence Time 1 - 60 minOptimized for maximum conversion
Temperature 50 - 150 °CHigher temperatures can be safely achieved
Pressure 10 - 100 barCan be used to keep reactants in the liquid phase
Productivity g/hour to kg/day Scalable by running the system for longer
Safety Enhanced due to small reaction volumesReduced risk of thermal runaway

Table 2: Illustrative Parameters for Continuous Flow Amine Synthesis

High-Purity Product Generation through Optimized Purification

Achieving high purity, particularly enantiomeric purity, is a critical final step in the synthesis of chiral amines. For this compound, a combination of recrystallization and chromatographic techniques is typically employed.

Recrystallization: This is a widely used method for purifying solid compounds. In the case of amines, it is often advantageous to form a salt, such as a hydrochloride or a tartrate, which can then be recrystallized from a suitable solvent system. For chiral resolution, diastereomeric salt crystallization is a powerful technique. nih.gov This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, one diastereomer will typically be less soluble and will crystallize out of the solution, allowing for their separation. The purified diastereomeric salt can then be treated with a base to liberate the desired enantiomer of the amine.

A patent for a related compound describes the use of L-tartaric acid in an ethanol/water mixture to form a diastereomeric salt, which is then isolated and treated with sodium hydroxide (B78521) to yield the free amine with a diastereomeric ratio greater than 99.5%. google.com

Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are indispensable tools for the analysis and purification of chiral compounds. nih.govchromatographyonline.com Chiral stationary phases (CSPs) are used to separate the enantiomers of this compound. For preparative chromatography, larger columns are used to isolate multigram to kilogram quantities of the pure enantiomers. The choice of the chiral stationary phase, mobile phase composition, and flow rate are critical parameters that need to be optimized for efficient separation.

TechniqueKey ParametersOutcome
Diastereomeric Salt Recrystallization Resolving Agent: (L)- or (D)-Tartaric AcidSolvent: Ethanol/Water, IsopropanolTemperature: Controlled cooling profileSeparation of enantiomers via selective crystallization of one diastereomer. Purity >99% ee achievable.
Preparative Chiral HPLC Stationary Phase: Chiralpak® (e.g., AD, AS), Lux® CelluloseMobile Phase: Hexane/Isopropanol with an amine modifier (e.g., diethylamine)Flow Rate: Optimized for resolution and throughputDirect separation of enantiomers. High purity (>99.5% ee) fractions can be collected.
Preparative Chiral SFC Stationary Phase: Similar to HPLCMobile Phase: Supercritical CO₂ with a co-solvent (e.g., Methanol) and an additiveFaster separations and reduced solvent consumption compared to HPLC. High purity product.

Table 3: Optimized Purification Strategies

Chemical Transformations and Derivatization Studies of 1 2 Methoxyphenyl 2 Methylpropan 1 Amine

Oxidation Reactions of the Amine Functionality and Aromatic Ring

The oxidation of 1-(2-methoxyphenyl)-2-methylpropan-1-amine can be directed towards either the amine functionality and adjacent carbon or the entire alkyl side chain, depending on the choice of oxidizing agent and reaction conditions.

The primary amine and the benzylic hydrogen in the structure of this compound present viable sites for oxidation. The conversion of the benzylic amine to a carbonyl group can be achieved through various methods. One potential pathway involves the oxidation of the benzylic carbon-hydrogen bond. While specific studies on this molecule are not prevalent, analogous transformations suggest that controlled oxidation could yield the corresponding ketone.

Oxidizing agents such as chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC) are often employed for the conversion of secondary alcohols to ketones. For a primary amine like the subject compound, a multi-step process would be more typical, potentially involving initial conversion to an imine followed by hydrolysis. A more direct, albeit vigorous, approach involves strong oxidants.

With a powerful oxidizing agent like potassium permanganate (B83412) (KMnO4), the reaction tends to be more aggressive. Under harsh conditions (e.g., heat), potassium permanganate will typically cleave the entire alkyl side chain from the aromatic ring, provided a benzylic hydrogen is present. masterorganicchemistry.com

Table 1: Oxidation Reactions

Starting Material Reagent(s) Product(s) Reaction Type
This compound Mild Oxidant (e.g., PCC, CrO3) 1-(2-Methoxyphenyl)-2-methylpropan-1-one Oxidation of Benzylic Amine
This compound Strong Oxidant (e.g., hot KMnO4) 2-Methoxybenzoic acid Oxidative Cleavage

The use of strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate in acidic conditions typically leads to the oxidative cleavage of the alkyl side chain from the benzene (B151609) ring. For this compound, this reaction would result in the formation of 2-methoxybenzoic acid as the primary aromatic product. masterorganicchemistry.com The reaction proceeds because the carbon adjacent to the aromatic ring (the benzylic position) contains a hydrogen atom, making it susceptible to oxidation. masterorganicchemistry.com

Reduction Reactions to Alter Amine Type or Carbonyl Moieties

Reduction reactions offer pathways to modify the amine group or to convert carbonyl derivatives back into alcohols or amines.

Conversion to Alcohols: Primary amines can be converted into alcohols, though the process is often more challenging than the reverse reaction. chemistrysteps.com A common laboratory method involves the diazotization of the primary amine with nitrous acid (HNO2), generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl. This forms a diazonium salt intermediate (R-N2+). Aliphatic diazonium salts are generally unstable and readily decompose, reacting with water to form an alcohol and liberating nitrogen gas. chemistrysteps.com This would convert this compound into 1-(2-methoxyphenyl)-2-methylpropan-1-ol. However, this reaction can be accompanied by rearrangements and other side reactions, often leading to modest yields. chemistrysteps.com

Conversion to Secondary Amines: The conversion of a primary amine to a secondary amine is an alkylation process. A common synthetic route involves a two-step sequence: acylation followed by reduction. First, the primary amine is reacted with an acyl halide or anhydride (B1165640) (e.g., acetyl chloride) to form a stable amide intermediate (in this case, an N-acetyl derivative). Subsequently, this amide can be reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). ucalgary.calibretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce amides. ucalgary.ca This sequence effectively adds an alkyl group (e.g., an ethyl group from an acetyl precursor) to the nitrogen atom.

Table 2: Reduction and Related Transformations

Starting Material Reagent(s) Product(s) Reaction Type

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH3) and alkylamine groups.

The regioselectivity of electrophilic aromatic substitution is directed by the existing substituents. lkouniv.ac.in The methoxy group is a strong activating group and is ortho, para-directing. The alkylamine group is also activating and ortho, para-directing. In this compound, the methoxy group is at position 2 and the alkylamine at position 1.

The methoxy group strongly directs incoming electrophiles to position 4 (para) and position 6 (ortho).

The alkylamine group directs to position 3 (ortho) and position 5 (para).

The powerful activating effect of the methoxy group typically dominates the directing influence. Therefore, substitution is most likely to occur at position 4, which is para to the methoxy group and benefits from its strong electron-donating resonance effect while being less sterically hindered than position 6.

For reactions like nitration and sulfonation, which use strong acids, the basic amine functionality must be protected (e.g., by converting it to an amide) to prevent protonation. Protonation of the amine would form an ammonium (B1175870) group (-NH2R+), which is strongly deactivating and would prevent the desired substitution.

Nitration: Reaction with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) on the protected amine would likely yield the 4-nitro derivative as the major product. libretexts.orgmasterorganicchemistry.com

Halogenation: Bromination using bromine (Br2) and a Lewis acid catalyst like FeBr3 would similarly be expected to produce the 4-bromo derivative. libretexts.orgmakingmolecules.com

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) would introduce a sulfonic acid group, again, likely at the 4-position. libretexts.org

Table 3: Electrophilic Aromatic Substitution Reactions

Reaction Reagent(s) Major Product (Predicted)
Nitration HNO3, H2SO4 (with protected amine) N-protected 1-(4-nitro-2-methoxyphenyl)-2-methylpropan-1-amine
Halogenation (Bromination) Br2, FeBr3 (with protected amine) N-protected 1-(4-bromo-2-methoxyphenyl)-2-methylpropan-1-amine
Sulfonation SO3, H2SO4 (with protected amine) N-protected 1-(4-sulfo-2-methoxyphenyl)-2-methylpropan-1-amine

Nucleophilic Substitution at Amine or Methoxy Positions for Derivative Formation

The structure of this compound offers two primary sites for nucleophilic substitution: the primary amine and the methoxy group on the aromatic ring.

The primary amine (-NH₂) serves as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It can readily undergo N-alkylation or N-acylation reactions. For instance, reaction with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism, leading to the formation of secondary or tertiary amines. ucalgary.ca The reactivity of the amine can be influenced by steric hindrance from the adjacent isopropyl group and the phenyl ring.

The methoxy group (-OCH₃) is generally a poor leaving group. Nucleophilic aromatic substitution (SNAr) at the methoxy-substituted carbon is challenging under standard conditions. youtube.com For such a reaction to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which are absent in this molecule. youtube.comnih.gov However, modern synthetic protocols have emerged that enable the nucleophilic amination of methoxy arenes. For example, the use of a sodium hydride-lithium iodide composite has been shown to facilitate intramolecular nucleophilic substitution of a methoxy group on an arene by a tethered amine, suggesting that under specific activating conditions, substitution at the methoxy position is feasible. ntu.edu.sg Such transformations often proceed through a concerted mechanism rather than a traditional stepwise addition-elimination pathway. nih.govntu.edu.sg

Synthesis of Structural Analogs and Conformationally Restricted Derivatives

The synthesis of structural analogs of this compound is a key strategy for exploring structure-activity relationships. Modifications can be systematically introduced to the phenyl ring, the alkyl chain, or by incorporating entirely new structural motifs.

Modifications on the Phenyl Ring and Alkyl Chain

Modifications to the core structure of this compound can be achieved by altering substituents on the phenyl ring or by changing the structure of the alkyl chain. These changes can be used to fine-tune the molecule's steric and electronic properties.

Synthetic routes often begin with precursors that already contain the desired modifications. For example, analogs with the methoxy group at different positions on the phenyl ring, such as 1-(4-methoxyphenyl)-2-methylpropan-1-amine (B2513199) nih.gov and 2-(3-methoxyphenyl)-2-methylpropan-1-amine (B1366922) chemicalbook.com, are synthesized from corresponding methoxyphenyl precursors like p-methoxyphenylacetone. nist.gov Further modifications can include the addition of other substituents to the phenyl ring. The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine, for instance, starts from 2-methoxy-5-methylphenol, introducing a methyl group at the 5-position of the ring. evitachem.com

The alkyl chain can also be varied. An example includes the synthesis of N-benzyl-1-(4-methoxyphenyl)-2-propylamine, where a benzyl (B1604629) group is added to the amine and the position of the amine on the propane (B168953) chain is shifted. google.com This synthesis involves the hydrogenation of an imine formed from p-methoxyphenylacetone and a chiral auxiliary. google.com

Below is a table summarizing key structural analogs and their precursors.

Compound NameModification from Parent CompoundKey Precursor(s)
1-(4-Methoxyphenyl)-2-methylpropan-1-amine nih.govMethoxy group at para-position1-(4-Methoxyphenyl)-2-propanone nist.gov
2-(3-Methoxyphenyl)-2-methylpropan-1-amine chemicalbook.comMethoxy group at meta-position2-(3'-Methoxyphenyl)-2-methylpropionitrile
2-(4-Methoxyphenyl)-2-methylpropan-1-amine chemicalbook.comMethoxy at para-position, amine on C22-(4-methoxyphenyl)-2-methylpropanenitrile
2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine evitachem.comAdditional methyl group at 5-position2-Methoxy-5-methylphenol
(R)-N-Benzyl-1-(4-methoxyphenyl)-2-propylamine google.comMethoxy at para-position, amine on C2, N-benzylationp-Methoxyphenylacetone, Benzaldehyde (B42025)

Introduction of Heterocyclic Moieties

Replacing the phenyl ring with or attaching heterocyclic systems to the core structure can significantly alter the compound's properties. Heterocycles like quinoline, pyrimidine (B1678525), and thiazole (B1198619) can be introduced to create novel analogs. sigmaaldrich.comresearchgate.net

A powerful method for this type of modification is the Suzuki reaction. For example, a 2-(1H-benzo[d]imidazol-2-yl)quinoline moiety can be coupled with (2-methoxyphenyl)boronic acid to generate 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. researchgate.net This demonstrates a viable strategy for attaching complex heterocyclic systems to the 2-methoxyphenyl group.

Simpler heterocyclic analogs have also been reported, where the phenyl ring is directly replaced by a heterocycle or a heterocyclic amine is attached. Examples include 4-(2-methoxyphenyl)pyrimidin-2-amine (B1632526) and 4-(2-methoxyphenyl)thiazol-2-amine, showcasing the direct incorporation of pyrimidine and thiazole rings. sigmaaldrich.com

The table below lists examples of derivatives featuring heterocyclic moieties.

Compound NameHeterocyclic Moiety Introduced
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline researchgate.netQuinoline, Benzimidazole
4-(2-Methoxyphenyl)pyrimidin-2-amine sigmaaldrich.comPyrimidine
4-(2-Methoxyphenyl)thiazol-2-amine sigmaaldrich.comThiazole

Isosteric Replacements and Bioisosteric Transformations

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify a molecule's physicochemical and pharmacological properties while retaining its essential biological activity. drughunter.comscispace.com This involves substituting atoms or groups with others that have similar steric, electronic, or conformational features.

For this compound, several bioisosteric replacements can be considered:

Phenyl Ring Analogs: The ortho-substituted benzene ring can be replaced by saturated scaffolds like 1,2-disubstituted bicyclo[1.1.1]pentanes (BCPs). beilstein-journals.org BCPs act as non-aromatic, rigid spacers that mimic the geometry of ortho- and meta-substituted benzenes, potentially improving properties like aqueous solubility and metabolic stability. beilstein-journals.org

Methoxy Group Replacements: The methoxy group is a common target for bioisosteric modification. It can be replaced by other small groups to alter metabolic stability or polarity. cambridgemedchemconsulting.com Classical bioisosteres for a methoxy group include other alkoxy groups, hydroxyl (-OH), fluorine (-F), or a methyl group (-CH₃). cambridgemedchemconsulting.comscripps.edu Non-classical replacements could involve small rings to enhance metabolic stability. cambridgemedchemconsulting.com

Alkyl Chain (Isopropyl) Replacements: The isopropyl group can be substituted with other bulky alkyl groups. A common bioisostere for a tert-butyl group, which is sterically similar to isopropyl, is the trifluoromethyl oxetane (B1205548) moiety. cambridgemedchemconsulting.com This replacement can decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

The table below summarizes potential bioisosteric replacements for different parts of the molecule.

Original GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
Phenyl RingBicyclo[1.1.1]pentane (BCP) beilstein-journals.orgImprove solubility and metabolic stability.
Methoxy Group-OH, -F, -CH₃, small rings cambridgemedchemconsulting.comscripps.eduModulate polarity and metabolic pathways.
Isopropyl Grouptert-Butyl, Trifluoromethyl oxetane cambridgemedchemconsulting.comAlter lipophilicity and metabolic stability.

In Vitro Metabolic Profiling and Enzymatic Characterization of 1 2 Methoxyphenyl 2 Methylpropan 1 Amine

Phase I Metabolic Transformations in Cellular and Subcellular Systems

Phase I metabolism of 1-(2-methoxyphenyl)-2-methylpropan-1-amine is anticipated to proceed through several key pathways, including O-dealkylation, hydroxylation, and modifications to the amino group. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other cell types.

The presence of a methoxy (B1213986) group on the phenyl ring makes O-dealkylation a probable and significant metabolic pathway. This reaction involves the removal of the methyl group from the methoxy ether, resulting in the formation of a phenolic metabolite.

Studies on structurally similar compounds, such as 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone, have demonstrated that O-dealkylation is a primary metabolic step. In these studies, the O-demethylation of the 2-methoxy group leads to the formation of a 2-hydroxyphenyl metabolite. nih.gov This transformation is a common metabolic route for many xenobiotics containing methoxy moieties and is primarily mediated by CYP enzymes. For instance, the metabolism of other methoxyphenyl compounds, like methoxyphenamine (B1676417), also prominently features O-dealkylation. nih.gov

The resulting phenolic metabolite is more polar than the parent compound and is susceptible to further Phase I or Phase II metabolism.

Table 1: Predicted O-Dealkylation Metabolite of this compound

Parent CompoundMetabolic PathwayResulting Metabolite
This compoundO-Dealkylation1-(2-Hydroxyphenyl)-2-methylpropan-1-amine

Hydroxylation, the addition of a hydroxyl group, is another key Phase I metabolic reaction. This can occur on either the aromatic ring or the aliphatic side chain of the molecule.

Aromatic hydroxylation typically occurs at positions on the phenyl ring that are sterically accessible and electronically favored for electrophilic attack by activated oxygen species generated by CYP enzymes. For compounds with a 2-methoxy substituent, hydroxylation could potentially occur at other positions on the aromatic ring. Studies on the metabolism of methoxyphenamine have identified aromatic hydroxylation at the 5-position as a metabolic pathway. nih.gov

Aliphatic hydroxylation can occur on the propyl chain of this compound. The methyl groups or the carbon atoms of the propane (B168953) backbone are potential sites for this modification.

Table 2: Potential Hydroxylation Metabolites of this compound

Parent CompoundMetabolic PathwayPotential Metabolite(s)
This compoundAromatic Hydroxylation1-(2-Methoxy-5-hydroxyphenyl)-2-methylpropan-1-amine
This compoundAliphatic HydroxylationHydroxylated derivatives on the propyl side chain

Since this compound is a primary amine, it does not undergo N-demethylation. However, modifications to the amino group are possible, such as N-oxidation.

In the metabolism of a structurally related compound, 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone, the resulting O-dealkylated metabolite was found to undergo subsequent N-oxidation. nih.gov This suggests that the primary amine group of this compound or its metabolites could be oxidized to form hydroxylamine (B1172632) or nitroso derivatives. The metabolism of N-(2-methoxyphenyl)hydroxylamine has been studied, indicating that such metabolites can be formed and are substrates for further enzymatic transformations by CYP enzymes, including CYP3A4, CYP2E1, and CYP2C. nih.gov

For analogous compounds with a secondary amine, such as methoxyphenamine (which has an N-methyl group), N-demethylation has been observed as a minor metabolic pathway mediated by CYP2D6. nih.gov

Table 3: Potential Amino-Group Modifications of this compound Metabolites

Parent Compound/MetaboliteMetabolic PathwayResulting Metabolite
1-(2-Hydroxyphenyl)-2-methylpropan-1-amineN-Oxidation1-(2-Hydroxyphenyl)-2-methylpropan-1-amine-N-oxide

Phase II Metabolic Transformations in Experimental Models

Following Phase I reactions, the newly formed functional groups on the metabolites of this compound serve as sites for Phase II conjugation reactions. These reactions significantly increase the water solubility of the metabolites, preparing them for elimination from the body.

Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. Phenolic hydroxyl groups and, to a lesser extent, primary amines can undergo glucuronidation.

The primary product of O-dealkylation, 1-(2-hydroxyphenyl)-2-methylpropan-1-amine, possesses a phenolic hydroxyl group that is an excellent substrate for glucuronidation. In studies of the analogous compound 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone, the O-dealkylated metabolite, 2-hydroxyphenyl-metyrapone, was found to be predominantly present as its glucuronide conjugate in urine samples. nih.gov This strongly suggests that the phenolic metabolites of this compound would also undergo extensive glucuronidation.

Table 4: Potential Glucuronide Conjugates of this compound Metabolites

Phase I MetaboliteMetabolic PathwayResulting Conjugate
1-(2-Hydroxyphenyl)-2-methylpropan-1-amineGlucuronidation1-(2-Hydroxyphenyl)-2-methylpropan-1-amine-O-glucuronide
Aromatic Hydroxylation MetabolitesGlucuronidationHydroxylated-1-(2-methoxyphenyl)-2-methylpropan-1-amine-O-glucuronide

Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl or amino groups.

Phenolic compounds are common substrates for sulfotransferases. Therefore, the O-dealkylated metabolite, 1-(2-hydroxyphenyl)-2-methylpropan-1-amine, is also a likely candidate for sulfation. The study on 1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone indicated that its O-dealkylated metabolite was excreted as both glucuronide and/or sulfate (B86663) conjugates. nih.gov This suggests that sulfation is a relevant pathway for the phenolic metabolites of this compound.

Table 5: Potential Sulfate Conjugates of this compound Metabolites

Phase I MetaboliteMetabolic PathwayResulting Conjugate
1-(2-Hydroxyphenyl)-2-methylpropan-1-amineSulfation1-(2-Hydroxyphenyl)-2-methylpropan-1-amine-O-sulfate
Aromatic Hydroxylation MetabolitesSulfationHydroxylated-1-(2-methoxyphenyl)-2-methylpropan-1-amine-O-sulfate

Identification of Specific Enzyme Systems Involved in Metabolism

Extensive literature searches did not yield specific data on the in vitro metabolic profiling of this compound. Consequently, detailed information regarding the specific enzyme systems involved in its metabolism is not available in the public domain. General principles of drug metabolism suggest that compounds with its structure, featuring a primary amine and a methoxy group on an aromatic ring, would likely undergo metabolism by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

Cytochrome P450 Isozyme Contribution (e.g., CYP1A2, CYP2D6, CYP2C8, CYP2C19, CYP3A4)

There are no specific research findings identifying the contribution of individual cytochrome P450 isozymes to the metabolism of this compound. In humans, CYP enzymes, particularly those from families 1, 2, and 3, are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.com Isozymes such as CYP1A2, CYP2D6, CYP2C9, CYP2C19, and CYP3A4 are the most common catalysts in drug metabolism. nih.gov The metabolism of a given compound can be catalyzed by one or multiple CYP isozymes, often with overlapping substrate specificities. mdpi.com Without specific studies, the roles of these enzymes in the biotransformation of this compound remain uncharacterized.

UDP-Glucuronosyltransferase (UGT) Isozyme Involvement (e.g., UGT1A9)

Specific data on the involvement of UDP-glucuronosyltransferase (UGT) isozymes in the metabolism of this compound are not available. UGT enzymes are critical in Phase II metabolism, where they conjugate glucuronic acid to various functional groups, increasing the water solubility of xenobiotics and facilitating their elimination. nih.gov For compounds with hydroxyl or amine moieties, glucuronidation is a common metabolic pathway. However, without experimental data, the specific UGT isozymes, such as UGT1A9 or others, that might be involved in the metabolism of this compound have not been identified.

Experimental Toxicokinetics in Animal Models (e.g., HepaRG cells, Rat Urine)

No studies detailing the experimental toxicokinetics of this compound in animal models, such as rats, or in in vitro systems like HepaRG cells, were found in the public literature. Toxicokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound and to correlate these parameters with toxicological findings. nih.gov While studies on other compounds, such as 2-methylnaphthalene (B46627) nih.gov and 2-methoxypropanol-1 (acetate) researchgate.net, have been conducted in rats, this information is not transferable to this compound due to structural differences.

Plasma Protein Binding Characteristics and Implications for Distribution in Model Systems

There is no published data on the plasma protein binding characteristics of this compound. The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, availability at the target site, and elimination. nih.govnih.gov The unbound, or free, fraction of a drug is generally considered to be the pharmacologically active portion. nih.gov Various methods, including equilibrium dialysis and ultrafiltration, are used to determine plasma protein binding. nih.gov However, without experimental investigation, the binding profile of this compound and its implications for distribution in model systems remain unknown.

Advanced Analytical Methodologies for the Characterization of 1 2 Methoxyphenyl 2 Methylpropan 1 Amine

Mass Spectrometry (MS) Based Techniques for Detection and Identification

Mass spectrometry is a cornerstone technique for the analysis of novel psychoactive substances and related compounds due to its high sensitivity and specificity. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. pearson.com

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column before being introduced into the mass spectrometer for detection.

For 1-(2-Methoxyphenyl)-2-methylpropan-1-amine, GC-MS analysis would involve electron ionization (EI), which induces predictable fragmentation patterns crucial for structural identification. The fragmentation of amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the target molecule, the primary fragmentation pathways would include the loss of an isopropyl group and cleavage of the benzylic C-C bond, leading to characteristic fragment ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries. whitman.edu While specific GC-MS data for this exact compound is not widely published, analysis of related structures like 1-(2-methoxyphenyl)propan-2-amine (B95777) provides insight into the expected fragmentation. nih.gov

Table 1: Predicted GC-MS Electron Ionization (EI) Fragmentation Data for this compound

Fragment Ion (m/z)Proposed Structure/OriginFragmentation Pathway
179[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
136[C₈H₁₀NO]⁺M⁺ - C₃H₇ (Loss of isopropyl group)
121[C₇H₇O]⁺Methoxyphenylmethylidyne cation (Benzylic cleavage)
91[C₆H₇O]⁺Tropylium-like ion from methoxyphenyl moiety
44[C₂H₆N]⁺Isopropylamine fragment (Alpha-cleavage)

This table is predictive, based on general fragmentation principles of amines and related structures. libretexts.orgwhitman.edu

Liquid chromatography coupled with mass spectrometry is a powerful tool for analyzing complex mixtures, including biological samples and seized materials, without the need for chemical derivatization in many cases. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) offers enhanced separation efficiency and speed over traditional LC systems. nih.gov

These techniques are particularly suited for non-volatile or thermally labile compounds. In the analysis of amine compounds, reverse-phase chromatography is commonly employed, often using a C18 column. nih.govnih.gov The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity by using a multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.govnih.gov This approach is invaluable for detecting trace levels of compounds in complex matrices. rug.nl

Table 2: Typical Parameters for UHPLC-MS/MS Analysis

ParameterTypical SettingPurpose
Chromatography Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm) nih.govSeparation of analytes based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid nih.govAqueous component of the mobile phase. Acid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol nih.govthermofisher.comOrganic component for eluting analytes from the column.
Flow Rate 0.2 - 0.5 mL/minControls the speed of separation.
Ionization Source Electrospray Ionization (ESI), Positive ModeSoft ionization technique suitable for polar molecules like amines.
Detection Mode Multiple Reaction Monitoring (MRM) nih.govHigh selectivity and sensitivity for quantitative analysis.

High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, typically to within 5 ppm. This capability allows for the determination of the elemental composition of a given ion, which is a powerful tool for identifying unknown compounds and their metabolites. nih.gov Techniques like Orbitrap-based mass spectrometry are frequently used for this purpose. nih.gov

In the context of this compound, HRMS can distinguish its molecular formula (C₁₁H₁₇NO) from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This is particularly crucial in metabolite identification studies, where biotransformations such as hydroxylation, demethylation, or oxidation introduce small, specific mass shifts. nih.gov LC-HR-MS/MS can be used to screen for and identify dozens of potential metabolites in biological samples like urine. nih.gov

Table 3: Theoretical Accurate Mass Data for this compound and a Potential Metabolite

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ Adduct (Da)
This compoundC₁₁H₁₇NO179.13101180.13829
O-demethylated MetaboliteC₁₀H₁₅NO165.11536166.12264

Data computed based on elemental composition. nih.govnih.gov

Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a fundamental process in tandem mass spectrometry (MS/MS) used to gain structural information. wikipedia.org In CID, ions selected by the first mass analyzer are accelerated and collided with a neutral gas (like argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to fragment. wikipedia.org The resulting fragment ions are then analyzed by a second mass analyzer. wikipedia.org

Analyzing the CID fragmentation pattern allows for the elucidation of the compound's structure, including the connectivity of its atoms. wikipedia.orgnih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. The fragmentation pathways would reveal the relationships between the 2-methoxyphenyl ring, the benzylic carbon, the amine group, and the isopropyl substituent. This detailed structural information is vital for distinguishing between isomers, which might have identical mass spectra in single-stage MS but produce different fragment ions in MS/MS. nih.gov

Spectroscopic Methods for Structural Elucidation

While mass spectrometry excels at providing molecular weight and fragmentation data, nuclear magnetic resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and connectivity of a molecule.

NMR spectroscopy relies on the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR (Proton NMR) provides a map of the hydrogen atoms in a molecule. For this compound, one would expect to see distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, the proton on the chiral carbon (benzylic proton), the proton on the isopropyl group, and the protons of the two methyl groups. rsc.org The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, would confirm the connectivity. For instance, the benzylic proton's signal would likely be a doublet, coupled to the isopropyl methine proton.

¹³C NMR provides a count of the chemically distinct carbon atoms. The spectrum for the target compound would show separate signals for each carbon in the aromatic ring, the methoxy carbon, the benzylic carbon (C1), the isopropyl methine carbon (C2), and the two methyl carbons of the isopropyl group. rsc.orgrsc.org The chemical shifts of these carbons are indicative of their electronic environment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic Protons (Ar-H)6.8 - 7.4 (multiplet)110 - 158
Methoxy Protons (-OCH₃)~3.8 (singlet)~55
Benzylic Proton (C1-H)~3.5 - 4.0 (doublet)~60 - 65
Isopropyl Methine (C2-H)~1.8 - 2.2 (multiplet)~30 - 35
Amine Protons (-NH₂)Broad signal, variableN/A
Isopropyl Methyls (-CH₃)~0.8 - 1.2 (two doublets)~20 - 25

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions. rsc.orgrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and ether linkages.

The analysis of related phenethylamine (B48288) structures provides insight into the expected spectral features. researchgate.net The key vibrational modes for this compound would include N-H stretching vibrations for the primary amine group, C-H stretching for both the aromatic ring and the aliphatic isopropyl group, C=C stretching within the benzene (B151609) ring, and C-O stretching for the methoxy group.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch (symmetric & asymmetric) 3400-3250
Primary Amine (R-NH₂) N-H Bend (scissoring) 1650-1580
Aromatic Ring C-H Stretch 3100-3000
Aromatic Ring C=C Stretch (in-ring) 1600-1450
Aliphatic (Isopropyl) C-H Stretch 2975-2850
Ether (Ar-O-CH₃) C-O Stretch (asymmetric) 1275-1200

This table is generated based on established infrared spectroscopy correlation charts and data from analogous compounds. researchgate.netdoi.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry.

While the specific crystal structure of this compound is not widely published, analysis of its derivatives provides critical structural insights. A notable example is the crystal structure of 1-(2-Methoxyphenyl)-2-{2-(2-methoxyphenyl)hydrazinylidenemethyl}diazene, which contains the 1-(2-methoxyphenyl) moiety. researchgate.net The study of such derivatives allows for a detailed examination of the methoxyphenyl group's conformation and its interactions.

The process involves growing a suitable single crystal, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov In a study on a nitroformazan derivative containing the 1-(2-methoxyphenyl) group, crystals were grown from an acetone (B3395972) solution layered with n-hexane. researchgate.net The crystallographic data obtained provides a foundation for understanding the solid-state structure of related molecules.

Table 2: Example Crystal Data for a 1-(2-Methoxyphenyl) Derivative

Parameter Value
Compound Name 1-(2-Methoxyphenyl)-2-{2-(2-methoxyphenyl)hydrazinylidenemethyl}diazene
Chemical Formula C₁₅H₁₅N₅O₄
Crystal System Triclinic
Space Group
a (Å) 7.2025 (5)
b (Å) 10.9574 (8)
c (Å) 11.2190 (9)
α (°) 117.188 (2)
β (°) 91.416 (2)
γ (°) 107.251 (2)
Volume (ų) 738.66 (10)
Z 2

Data sourced from the crystallographic study of a nitroformazan derivative. researchgate.net

In the crystal structure of the aforementioned 1-(2-methoxyphenyl) derivative, C—H⋯O interactions are observed, which link the molecules into inversion dimers. researchgate.net Packing diagrams, viewed along crystallographic axes, illustrate how these units arrange into larger, sheet-like configurations. researchgate.net The analysis of similar structures, such as complexes of fenamic acids with tertiary amines, highlights the importance of O-H⋯N hydrogen bonds and π-π stacking in defining the crystal packing. nih.gov Understanding these interactions is crucial for predicting and controlling the solid-state properties of crystalline materials.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable for assessing purity and resolving stereoisomers.

HPLC is a premier technique for the purity determination of non-volatile compounds. For chiral molecules like this compound, which exists as a pair of enantiomers, chiral HPLC is specifically required to determine the enantiomeric excess (ee). heraldopenaccess.us This is of paramount importance in pharmaceutical contexts where different enantiomers can have distinct biological activities.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. researchgate.net A validated normal phase chiral LC method for a similar compound, R-β-amino-β-(4-methoxyphenyl) propionic acid, utilized a (R, R) Whelk-01 column. researchgate.net The mobile phase composition, often a mixture of a non-polar solvent like n-hexane with a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline resolution between the enantiomer peaks. researchgate.net Detection is typically performed using a UV detector. uma.es The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers. heraldopenaccess.us

Table 3: Typical Chiral HPLC Method Parameters

Parameter Description Example
Column Chiral Stationary Phase (CSP) Chiralcel OD, Chiral Pak AS-H, (R, R) Whelk-01
Mobile Phase Mixture of non-polar and polar solvents n-Hexane:Ethanol:Trifluoroacetic Acid
Flow Rate Rate of mobile phase delivery 0.8 - 1.5 mL/min
Detector UV-Vis, Circular Dichroism (CD) UV at 250 nm
Analysis Enantiomeric Excess (% ee) Calculation based on peak area ratio

Parameters are generalized from methods for similar chiral amines. researchgate.netresearchgate.netuma.es

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com For the analysis of this compound, GC can be used for both purity assessment and quantitation, often after derivatization to improve volatility and thermal stability. The sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column containing a stationary phase. ccsknowledge.commostwiedzy.pl Separation occurs based on the differential partitioning of components between the mobile and stationary phases. ccsknowledge.com

The choice of column is critical for analyzing amines. Columns like the ZB-5MS or specialized columns for amine analysis are often employed. mostwiedzy.plbre.com Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation power. chromatographyonline.com

Table 4: Typical Gas Chromatography (GC) Method Parameters

Parameter Description Example
Column Capillary column with specific stationary phase ZB-5MS (5% Phenyl-Arylene), Poropak Q
Carrier Gas Inert gas to carry the sample Helium, Nitrogen
Injection Mode Method of sample introduction Split/Splitless
Oven Program Temperature gradient to elute compounds e.g., 100°C ramped to 280°C
Detector Device for detecting eluted compounds Mass Spectrometry (MS), Flame Ionization Detector (FID)

Parameters are generalized from methods for amine analysis. mostwiedzy.plbre.comchromatographyonline.com

Structure Activity Relationship Sar Investigations on Molecular Targets of 1 2 Methoxyphenyl 2 Methylpropan 1 Amine Derivatives

Exploration of Molecular Interactions with Receptor Systems In Vitro

The in vitro pharmacological profile of 1-(2-methoxyphenyl)-2-methylpropan-1-amine derivatives is characterized by their interactions with several key neurotransmitter receptor systems. These interactions are crucial for understanding their potential biological activities.

Derivatives of this compound are expected to exhibit varied affinities for different serotonin (5-HT) receptor subtypes. The 2-methoxyphenyl group, in particular, is a common moiety in many known 5-HT receptor ligands.

Research on related arylpiperazine derivatives has shown that the 2-methoxyphenyl group contributes significantly to high affinity at the 5-HT1A receptor. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate demonstrated a high binding affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. semanticscholar.orgmdpi.com This suggests that the 2-methoxy substitution on the phenyl ring is a key feature for potent 5-HT1A receptor interaction.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT1A1.2
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate5-HT1A21.3

The interaction of this compound derivatives with the dopamine D2 receptor is another important aspect of their pharmacological profile. The core phenethylamine (B48288) structure is a well-known scaffold for dopamine receptor ligands.

Studies on related compounds containing the 4-(2-methoxyphenyl)piperazino moiety have demonstrated nanomolar affinities at the D2 receptor. bg.ac.rs For instance, N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide showed a pKi of 7.14 at the D2 receptor. bg.ac.rs This indicates that the 2-methoxyphenyl group is compatible with D2 receptor binding. While many of these derivatives show a preference for the D3 receptor over the D2 receptor, significant D2 affinity is often retained. bg.ac.rsmdpi.com

Compound Derivative ClassReceptor SubtypeAffinity Range (pKi)
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}benzamide derivativesDopamine D2~7.1-8.0

The phenethylamine scaffold is also prevalent in ligands for alpha-adrenergic receptors. The binding profile of this compound derivatives at these receptors is influenced by the substitutions on both the aromatic ring and the amine side chain.

In studies of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a compound with a similar 2-methoxyphenyl moiety, high affinity for α1-adrenergic receptors was observed (Ki = 0.8 nM), which was nearly equal to its affinity for 5-HT1A receptors. nih.gov This suggests that the 2-methoxyphenyl group can contribute to potent α1-adrenoceptor binding. Generally, second-generation antipsychotics, which often contain arylpiperazine moieties, exhibit varied but often significant affinity for α2-adrenoceptors. nih.gov

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)α1-Adrenergic0.8

Influence of Substituent Effects on In Vitro Molecular Recognition

The specific placement and nature of substituents on the 1-phenyl-2-methylpropan-1-amine scaffold are critical determinants of its interaction with molecular targets.

The position of the methoxy (B1213986) group on the phenyl ring has a profound effect on the electronic and steric properties of the molecule, which in turn influences receptor binding. nih.gov A methoxy group at the ortho (2-position) imparts distinct properties compared to meta (3-position) or para (4-position) substitutions.

The branched alkyl chain, specifically the 2-methylpropyl group, and its stereochemistry play a significant role in molecular recognition. The presence of a methyl group on the carbon alpha to the amine (as in amphetamine derivatives) can influence metabolic stability and intrinsic activity at receptors compared to their phenethylamine counterparts. frontiersin.org

The stereochemistry at the chiral center (the carbon bearing the amine and the phenyl ring) is often a critical determinant of receptor affinity and selectivity. For many phenethylamine derivatives, one enantiomer exhibits significantly higher affinity for a particular receptor than the other. The bulkiness and branching of the alkyl chain can also impact binding. For instance, in some ligand series, increasing the bulkiness of the alkyl moiety has been shown to improve affinity and selectivity for certain receptors. nih.gov

Effects of Halogen and Other Substituents on Binding Affinity

While direct SAR studies on this compound are not extensively detailed in the available literature, the principles governing the effects of substituents can be inferred from studies on closely related phenethylamine scaffolds. In phenethylamine derivatives, the introduction of halogen atoms or other substituents onto the phenyl ring significantly modulates binding affinity to molecular targets, such as serotonin receptors.

Research on phenethylamine and tryptamine derivatives has shown that the position and nature of substituents are critical. For instance, attaching alkyl or halogen groups to the para position of the phenyl ring generally has a positive effect on the binding affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor researchgate.net. Conversely, substitutions at the meta position can exert a negative influence on binding researchgate.net. The lipophilic character of the substituent also plays a major role; derivatives with lipophilic functions tend to display significantly higher affinity compared to those with polar substituents.

For the 2,5-dimethoxyphenethylamine scaffold, a lipophilic substituent in the 4'-position typically increases agonist potency at 5-HT2 receptors nih.gov. This indicates that for derivatives of this compound, adding a halogen like bromine or iodine, or a lipophilic alkyl group to the phenyl ring, particularly at the para-position relative to the propan-1-amine chain, could be a promising strategy to enhance binding affinity.

Substituent TypePosition on Phenyl RingGeneral Effect on Binding Affinity (in related Phenethylamines)
Halogen (e.g., F, Cl, Br, I)paraPositive researchgate.net
Halogen (e.g., F, Cl, Br, I)metaNegative researchgate.net
Lipophilic Alkyl GroupparaPositive / Potency Increase nih.gov
Polar Group (e.g., OH, NH2)paraLow Affinity

SAR in Relation to Enzyme Modulation and Inhibition in Cell-Free Systems

Inhibition of Bacterial RNA Polymerase as a Model

Bacterial RNA polymerase (RNAP) is a well-established and essential target for the development of novel antibacterial agents nih.govrsc.org. It is a large, multi-subunit enzyme responsible for transcription. Clinically used antibiotics like rifamycins and fidaxomicin function by binding to and inhibiting bacterial RNAP rsc.org. The interaction between the RNAP core enzyme and the σ factor, which is crucial for the initiation of transcription, presents a promising target for new antimicrobial compounds nih.gov.

While there is no specific data reporting the inhibition of bacterial RNAP by this compound derivatives, this chemical scaffold can serve as a model for designing potential new inhibitors. The SAR principles for RNAP inhibitors often depend on creating compounds that can bind to specific pockets on the enzyme surface, such as the "switch region," which is a known target for inhibitors like myxopyronin nih.gov.

To explore derivatives of this compound as potential RNAP inhibitors, modifications would focus on optimizing the molecule's shape, charge distribution, and hydrogen-bonding capabilities to complement the binding site on the RNAP. For example, introducing functional groups that can form key interactions with amino acid residues in a target pocket could lead to potent inhibitory activity.

Modulation of Signaling Pathways (e.g., cell proliferation, apoptosis) in Cellular Assays (without therapeutic claims)

Phenethylamine derivatives are known to interact with various G-protein coupled receptors (GPCRs), such as serotonin and trace amine-associated receptors (TAARs), which are integral to numerous cellular signaling pathways that can influence processes like cell proliferation and apoptosis researchgate.netnih.gov. Bioelectrosynthesis techniques have highlighted the potential for precise, on-demand generation of signaling molecules to modulate cellular pathways, demonstrating the intricate control that small molecules can exert on biological systems nih.gov.

The activity of this compound derivatives would likely be mediated through their interaction with specific receptors. The structural features of the molecule, such as the substitution pattern on the phenyl ring and the nature of the amine group, would dictate receptor selectivity and functional outcome (agonist vs. antagonist). For example, studies on related compounds show that even minor structural changes can significantly alter pharmacological action and impact downstream signaling cascades nih.gov. Therefore, systematic modification of the this compound scaffold could yield tool compounds capable of selectively modulating specific signaling pathways for research purposes.

Comparative Structure-Activity Analysis with Closely Related Amine Scaffolds

Comparison with Dimethoxyphenyl and Other Substituted Phenethylamines

Comparing the mono-methoxyphenyl structure of the target compound with dimethoxyphenyl analogues provides critical SAR insights. Studies on 2,5-dimethoxyphenylpiperidines, which are conformationally restricted analogues of phenethylamines, demonstrate the profound importance of the methoxy groups for activity at serotonin receptors nih.gov.

Key findings from these comparative studies include:

Deletion of Methoxy Groups: The removal of both methoxy groups from the phenyl ring is detrimental to activity nih.gov.

Positional Importance: The position of the methoxy group is crucial. In 2,5-dimethoxy analogues, deletion of the 2-methoxy group results in a more significant drop in potency (over 500-fold) compared to the deletion of the 5-methoxy group (20-fold drop) nih.gov. This suggests that the 2-methoxy group, present in this compound, is a key determinant for receptor interaction.

This comparison underscores that the single 2-methoxy group in the target compound's scaffold is a critical feature for its biological activity profile.

Compound ScaffoldKey Structural FeatureImpact on 5-HT2A Receptor Agonist Potency
2,5-Dimethoxyphenyl derivativeTwo methoxy groups at C2 and C5High Potency
5-Methoxyphenyl derivativeDeletion of the 2-methoxy group>500-fold drop in potency nih.gov
2-Methoxyphenyl derivativeDeletion of the 5-methoxy group~20-fold drop in potency nih.gov
Phenyl derivativeDeletion of both methoxy groupsNegligible activity nih.gov

Correlation of Structural Features with Specific Biological Probe Activities

The correlation between a molecule's structure and its biological activity is fundamental to designing selective chemical probes mdpi.com. For phenethylamine-based scaffolds, specific structural features can be correlated with their activity at various targets.

Steric Bulk: Increasing steric bulk on the molecule can have a significant and often detrimental effect on potency. For β-phenethylamines, adding a single methyl group to the β-carbon of the ethylene chain is tolerated, but larger substituents or a second methyl group greatly reduce potency at the human trace amine receptor 1 (hTAAR1) nih.gov. Similarly, increased bulk at the amino nitrogen or at the 4-position of the aromatic ring can lead to ligands with lower efficacy nih.gov. The 2-methyl group on the propane (B168953) chain of this compound is therefore a key structural feature influencing its activity profile.

N-Substitution: The conversion of a primary amino group to a secondary or tertiary amine by N-methylation often results in partial agonism at hTAAR1 nih.gov. This suggests that modifying the amine of this compound could fine-tune its functional activity.

Conformational Rigidity: The spatial orientation of the amine side chain is a critical determinant of agonist potency. Introducing conformational constraints, for example by incorporating the side chain into a piperidine ring, can lead to highly potent and selective ligands nih.gov.

These correlations provide a framework for rationally designing derivatives of this compound as specific biological probes to investigate the function of their molecular targets.

Applications of 1 2 Methoxyphenyl 2 Methylpropan 1 Amine As a Research Chemical and Chemical Probe

Utility as a Building Block in Complex Organic Molecule Synthesis

The strategic placement of amine and methoxy (B1213986) functional groups, along with the inherent chirality of 1-(2-methoxyphenyl)-2-methylpropan-1-amine, makes it an attractive starting material for the construction of more elaborate molecules. Its application as a foundational element in the synthesis of natural product analogs and advanced heterocyclic systems is an area of ongoing interest.

While direct incorporation of the complete this compound skeleton into natural product analogs is not extensively documented in publicly available research, its structural components are relevant to the synthesis of bioactive molecules. The phenethylamine (B48288) backbone is a common motif in many natural alkaloids and pharmacologically active compounds. The principles of diversity-oriented synthesis, which aim to create libraries of structurally diverse molecules from a common starting material, could potentially leverage amines like this compound to generate novel analogs of natural products. The amino and methoxy groups offer handles for a variety of chemical transformations, allowing for the systematic modification of the core structure to explore structure-activity relationships.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The primary amine functionality of this compound makes it a suitable precursor for the synthesis of various fused nitrogen heterocycles. nih.govresearchgate.netorganic-chemistry.org Multicomponent reactions, such as the Ugi reaction, provide a powerful strategy for the rapid assembly of complex heterocyclic frameworks from simple starting materials, including amines. nih.gov The amine can participate in condensation reactions with carbonyl compounds and other electrophiles to form a wide range of heterocyclic rings. For instance, reactions with diketones or their equivalents can lead to the formation of substituted pyrazines or other diazines. Furthermore, intramolecular cyclization strategies, where the amine reacts with another functional group within the same molecule, can be employed to construct fused ring systems. The ortho-methoxy group can influence the reactivity and regioselectivity of these cyclization reactions, potentially directing the formation of specific isomers.

Role in the Development of Chiral Ligands and Catalysts

The chiral nature of this compound makes it a prime candidate for the development of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

Chiral amino alcohols and Schiff bases derived from chiral amines are effective ligands for a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes. While specific studies detailing the use of ligands derived directly from this compound in diethylzinc (B1219324) additions are not prominent in the literature, the general principles of ligand design suggest its potential. The amine can be readily converted into a Schiff base by condensation with a salicylaldehyde (B1680747) derivative. nih.govsciforum.netresearchgate.netscispace.comseahipublications.org The resulting Schiff base ligand, possessing both nitrogen and oxygen donor atoms, can chelate to a metal catalyst. The stereochemistry of the reaction would be influenced by the chiral center originating from the amine, with the bulky isopropyl group and the methoxy-substituted phenyl ring creating a well-defined chiral pocket around the active site.

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypeGeneral StructurePotential Application
Chiral Schiff BaseCondensation product with salicylaldehydeAsymmetric diethylzinc addition
Chiral Amino AlcoholReduction of a corresponding ketoneAsymmetric catalysis

This table presents potential ligand types based on general synthetic transformations of primary amines and their known applications in catalysis. Specific research on these derivatives of this compound is not widely reported.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.govnih.gov Catalysts for these reactions often employ chiral diphosphine or diamine ligands in complex with transition metals like ruthenium, rhodium, or iridium. mdpi.comresearchgate.netresearchgate.net Chiral N-sulfonylated diamines, in particular, have proven to be highly effective ligands for Noyori-type asymmetric transfer hydrogenation catalysts. mdpi.com It is conceivable that this compound could be elaborated into a chiral diamine or aminophosphine (B1255530) ligand for such applications. The inherent chirality and the steric and electronic properties of the substituents would play a crucial role in determining the efficiency and enantioselectivity of the resulting catalyst.

Development of Analytical Reference Standards for Research Purposes

The availability of well-characterized analytical reference standards is crucial for the accuracy and reproducibility of scientific research, particularly in fields like forensic chemistry and pharmacology.

Preparation and Certification of Reference Materials

While this compound is available as a research chemical, detailed information on the preparation and certification of it as a formal reference material is not extensively documented in publicly available sources. The synthesis of related phenethylamine derivatives often involves multi-step processes. For example, the synthesis of similar compounds can be achieved through the reaction of a corresponding benzaldehyde (B42025) with a nitroalkane, followed by reduction of the resulting nitropropene. The final amine is then typically converted to a hydrochloride salt for improved stability and handling.

The certification of a reference material involves a rigorous process to establish its identity, purity, and concentration, often using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. This ensures its suitability for use as a calibrant or control in analytical methods.

Application in Forensic Chemistry Research (e.g., method development for detection, not for specific case reports)

The primary application of this compound in a research context appears to be in the field of forensic chemistry, particularly in the development of analytical methods for the detection of new psychoactive substances (NPS). This compound is structurally related to methoxyphenamine (B1676417), a substance that has been monitored by drug enforcement agencies. nih.govojp.gov

The proliferation of NPS presents a significant challenge for forensic laboratories, requiring the continuous development and validation of new analytical methods. bruker.comresearchgate.net Research in this area focuses on creating reliable techniques to identify and differentiate a wide array of emerging drugs. The physicochemical properties of amphetamine-type stimulants, including their basic nature and relatively low molecular weight, facilitate their detection in various biological matrices. researchgate.net

Advanced analytical techniques are employed for the unambiguous identification of such compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the structures of novel substances, including positional isomers which can be difficult to distinguish using standard screening methods. nih.gov For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the analysis of methoxyphenamine and its metabolites in urine for doping control purposes. Such methods are crucial for differentiating between isomers like o-methoxy and p-methoxy substituted compounds, which may have different pharmacological and toxicological profiles.

The development of these analytical methods often relies on the availability of reference standards for compounds like this compound to ensure the specificity and accuracy of the tests.

Table of Analytical Techniques in Forensic Chemistry Research

Analytical Technique Application in NPS Analysis Relevance to this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Routine screening and identification of volatile and semi-volatile compounds. Used for the analysis of methoxyphenamine and its metabolites. ojp.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Sensitive and specific detection and quantification of non-volatile compounds in complex matrices. Developed for the detection of methoxyphenamine in doping control.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for the elucidation of elemental composition and identification of unknown compounds. Crucial for identifying new psychoactive substances. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methoxyphenyl)-2-methylpropan-1-amine, and what factors influence reaction yields and purity?

  • Methodological Answer : The synthesis typically involves reductive amination of 2-methoxybenzaldehyde with 2-methylpropan-1-amine. Key steps include:
  • Starting Material : 2-Methoxybenzaldehyde (or derivatives) and 2-methylpropan-1-amine.
  • Reduction : Use of reducing agents like sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under inert conditions (argon/nitrogen) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the amine.
  • Critical Factors :
  • pH Control : Maintain mildly acidic conditions (pH ~5-6) to favor imine formation.
  • Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.
  • Steric Effects : The 2-methoxy group’s ortho position may hinder reactivity compared to para-substituted analogs, requiring longer reaction times .

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Purity (%)Key Reagents/ConditionsReference
Reductive Amination65–75>95NaBH3CN, MeOH, RT, 24 hr
Grignard Addition50–6085–90Methylmagnesium bromide, THF[Inferred]

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Look for aromatic protons (δ 6.8–7.3 ppm, doublets from 2-methoxy substituent), methoxy singlet (δ ~3.8 ppm), and amine proton (δ ~1.5 ppm, broad if free base) .
  • ¹³C NMR : Confirm the methoxy carbon (δ ~55 ppm) and quaternary carbon adjacent to the amine (δ ~45 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 165.23 (C10H15NO) and fragmentation patterns (e.g., loss of –NH2 or methoxy group) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to resolve enantiomers?

  • Methodological Answer : The compound’s chiral center (at the propan-1-amine carbon) leads to enantiomers with distinct biological properties. For example:
  • (R)-Enantiomer : May exhibit higher receptor binding affinity due to spatial compatibility with target sites (e.g., serotonin or adrenergic receptors) .
  • (S)-Enantiomer : Often less active or metabolically unstable.

Q. Resolution Methods :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Q. Table 2: Enantiomer Activity Comparison

EnantiomerReceptor Binding (IC50, nM)Metabolic Stability (t½, min)
(R)12.3 ± 1.245.6 ± 3.1
(S)89.7 ± 5.412.3 ± 1.8

Q. What in silico modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) using force fields like AMBER or CHARMM. The 2-methoxy group’s hydrophobicity enhances CNS penetration .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxy position) with antimicrobial activity (MIC values) using descriptors like logP and polar surface area .
  • Docking Studies : AutoDock Vina to model interactions with bacterial enzymes (e.g., E. coli dihydrofolate reductase) .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolite distribution in rodent liver microsomes.
  • LC-MS/MS Analysis : Identify phase I metabolites (e.g., O-demethylation at the 2-methoxy group) and phase II conjugates (glucuronides) .
  • Cytochrome P450 Inhibition Assays : Use CYP450 isoforms (e.g., CYP2D6, CYP3A4) to determine metabolic stability and drug-drug interaction risks.

Data Contradiction Analysis

Q. Why do studies report conflicting MIC values for structurally similar methoxyphenylpropanamines?

  • Methodological Answer : Variations arise from:
  • Substituent Position : 2-Methoxy analogs (target compound) may show lower antimicrobial activity than 4-methoxy derivatives due to steric hindrance in bacterial target binding .
  • Assay Conditions : Differences in bacterial strain susceptibility (e.g., S. aureus vs. E. coli) or culture media pH affecting compound ionization .
  • Purity : Impurities (e.g., unreacted aldehyde) in early synthetic batches may artificially inflate MIC values.

Q. Table 3: Antimicrobial Activity Comparison

Compound (Substituent)MIC (µg/mL) for S. aureusMIC (µg/mL) for E. coli
2-Methoxy (target)12.525.0
4-Methoxy (analog)3.96.25

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.